![molecular formula C11H14FNO2 B1397047 4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline CAS No. 1211758-65-4](/img/structure/B1397047.png)
4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline
Overview
Description
“4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline” is a chemical compound with the molecular formula C11H14FNO2 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Molecular Structure Analysis
The molecular structure of “4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline” consists of a tetrahydro-2H-pyran-4-yloxy group attached to the 2-position of a fluorinated aniline .Scientific Research Applications
Molecular Docking and Kinase Inhibition
4-Fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline derivatives, as part of the 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and related compounds, have been studied in the context of docking and quantitative structure–activity relationship (QSAR) analysis. These studies focus on their role as c-Met kinase inhibitors, examining molecular features contributing to inhibitory activity. The research utilizes Comparative Molecular Similarity Analysis (CoMSIA) and multiple linear regression (MLR) with topological vectors to predict biological activities, particularly in terms of IC50 values (Caballero et al., 2011).
Synthesis and Biological Activities
Research has also been conducted on the synthesis of compounds related to 4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline, examining their biological activities. This includes studies on the synthesis and HMG-CoA reductase inhibition of quinoline-based mevalonolactones, which incorporate similar structures (Zhao, Zhou, & Liu, 2009). Another research stream focuses on the design, synthesis, and antifungal activity of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives, demonstrating diverse levels of antifungal activities against tested fungi (Yuan et al., 2011).
Material Science and Mesomorphic Properties
In the field of material science, studies have been conducted on the synthesis of N-(4-Arylidene)-4′-(3,6-dihydro-4-methyl-2H-pyran-3-yloxy)anilines and related compounds that exhibit properties of smectic and nematic liquid crystals. These studies explore the impact of the pyran ring and the length of the aliphatic radical on the thermal stability of the mesophase (Murza, Tarasenko, & Safarov, 1991).
Antimicrobial Activity
Furthermore, research into the synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which includes structures related to 4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline, has shown significant antibacterial and antifungal activity against various microbial strains (Banoji et al., 2022).
Green Chemistry Applications
In green chemistry, a one-pot multicomponent synthesis method using silica nanoparticles as a catalyst has been developed for 4H-pyrans and polysubstituted aniline derivatives, showcasing the synthesis of environmentally benign compounds with biological, pharmacological, and optical applications (Banerjee et al., 2011).
Process Development in Pharmaceutical Chemistry
A key intermediate for TAK-779, a small-molecule nonpeptide CCR5 antagonist, which is 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, has been synthesized efficiently, demonstrating the compound's significance in pharmaceutical chemistry (Hashimoto et al., 2002).
properties
IUPAC Name |
4-fluoro-2-(oxan-4-yloxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPFIGSMGLFJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(oxan-4-yloxy)aniline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.